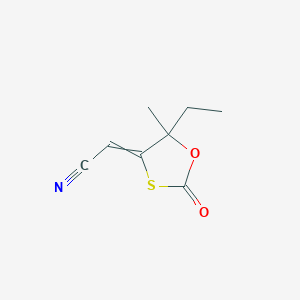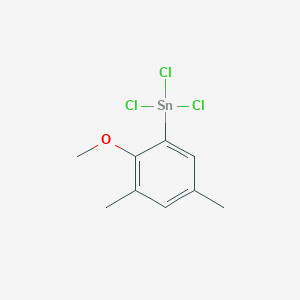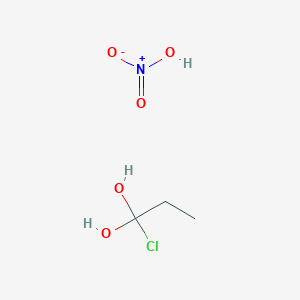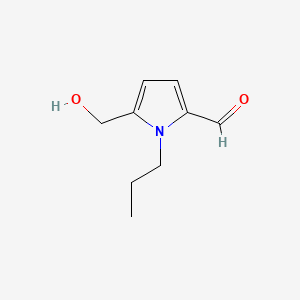
(5-Ethyl-5-methyl-2-oxo-1,3-oxathiolan-4-ylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethyl-5-methyl-2-oxo-1,3-oxathiolan-4-ylidene)acetonitrile is a chemical compound with a unique structure that includes an oxathiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that similar methods to those used for other oxathiolane derivatives are employed, involving the use of specialized equipment and reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-Ethyl-5-methyl-2-oxo-1,3-oxathiolan-4-ylidene)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-Ethyl-5-methyl-2-oxo-1,3-oxathiolan-4-ylidene)acetonitrile involves its interaction with molecular targets and pathways within a system
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine derivatives: These compounds have a similar five-membered ring structure with sulfur and nitrogen atoms.
Oxathiolane derivatives: These compounds share the oxathiolane ring structure.
Uniqueness
(5-Ethyl-5-methyl-2-oxo-1,3-oxathiolan-4-ylidene)acetonitrile is unique due to its specific substituents and the presence of the acetonitrile group, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
118560-29-5 |
|---|---|
Fórmula molecular |
C8H9NO2S |
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
2-(5-ethyl-5-methyl-2-oxo-1,3-oxathiolan-4-ylidene)acetonitrile |
InChI |
InChI=1S/C8H9NO2S/c1-3-8(2)6(4-5-9)12-7(10)11-8/h4H,3H2,1-2H3 |
Clave InChI |
CLKMVGSLOOMUSA-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=CC#N)SC(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)







